molecular formula C14H14N2O2S B12901702 Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- CAS No. 89991-25-3

Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-

Cat. No.: B12901702
CAS No.: 89991-25-3
M. Wt: 274.34 g/mol
InChI Key: ZPLJVKBIESMLAP-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- features a methoxyphenyl group attached to an ethanone core, with a thioether linkage to a 6-methyl-substituted pyrimidine ring. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to engage in hydrogen bonding .

Properties

CAS No.

89991-25-3

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone

InChI

InChI=1S/C14H14N2O2S/c1-10-7-14(16-9-15-10)19-8-13(17)11-3-5-12(18-2)6-4-11/h3-7,9H,8H2,1-2H3

InChI Key

ZPLJVKBIESMLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 6-methyl-4-pyrimidinethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often facilitated by the use of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethanone serves as a building block in the synthesis of more complex molecules. Its thioether functional group allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

Research indicates that Ethanone exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth and tumor cell proliferation. For instance, derivatives have been noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism that may be relevant for therapeutic applications .

Medicine

Ongoing research is exploring Ethanone's potential as a therapeutic agent. Its interaction with specific molecular targets may alter enzymatic activities associated with diseases such as cancer and infections. Preliminary studies suggest that it could inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis .

Industry

In industrial applications, Ethanone is utilized as an intermediate in pharmaceutical synthesis and the development of new materials. Its unique properties make it valuable for creating compounds with specific biological activities.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of Ethanone showed significant activity against various bacterial strains. This suggests that compounds containing thiadiazole and pyrimidine moieties may share similar antimicrobial properties due to their structural components .
  • Antitumor Activity :
    • Research focusing on thiadiazole derivatives indicated promising results in inhibiting tumor cell proliferation. The mechanism involved apoptosis induction, which could be relevant for Ethanone's efficacy against certain cancers .
  • Anti-inflammatory Properties :
    • Compounds analogous to Ethanone have been studied for their anti-inflammatory effects. The presence of the pyrimidine ring may enhance its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methoxyphenyl and pyrimidinylthio groups significantly influence properties like solubility, melting point, and reactivity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Properties of Ethanone Derivatives
Compound Name Substituents Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound 4-Methoxyphenyl, 6-methyl-pyrimidinylthio C₁₄H₁₄N₂O₂S Data not available Methoxy, pyrimidine, thioether
JWH-201 () 4-Methoxyphenyl, indolyl C₂₂H₂₅NO₂ Not reported Methoxy, indole, ethanone
Compound 19 () 4-Methoxyphenyl, triazolylthio C₂₆H₂₄N₄O₂S 121–122 Methoxy, triazole, thioether
1-[4-(4-Fluorophenyl)-...] () 4-Fluorophenyl, sulfanylidene C₁₂H₁₁FN₂OS Not reported Fluoro, sulfanylidene, pyrimidine

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Thioethers : Pyrimidinylthio (target compound) vs. triazolylthio () groups affect hydrogen-bonding capacity and steric bulk. Triazoles are more polar, which may explain the higher melting point (121–122°C) in Compound 19 .

Biological Activity

Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- (CAS Number: 89991-25-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is C14H14N2O2S. Its structure features a methoxyphenyl group and a pyrimidinyl thioether, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and pyrimidine moieties. These compounds often exhibit activity against various bacterial strains and fungi. For instance, derivatives of 1,3,4-thiadiazole have shown significant antimicrobial effects, suggesting that Ethanone may possess similar properties due to its structural components .

Antitumor Activity

Ethanone derivatives have been investigated for their antitumor potential. A study focusing on thiadiazole derivatives demonstrated promising results in inhibiting tumor cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells, which could be relevant for Ethanone's efficacy against certain types of cancer .

Anti-inflammatory Properties

Compounds with similar structures have also been studied for anti-inflammatory effects. The presence of the pyrimidine ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

The biological activity of Ethanone is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.
  • Apoptosis Induction : Research indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

StudyFindings
Demonstrated antitumor activity in various cell lines with significant apoptosis induction.
Showed antimicrobial effectiveness against several bacterial strains.
Highlighted anti-inflammatory potential through modulation of cytokine production.

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